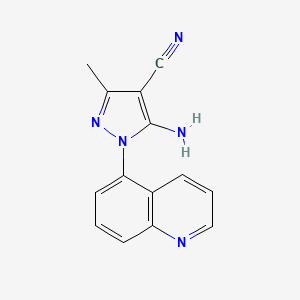

5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-3-methyl-1-quinolin-5-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5/c1-9-11(8-15)14(16)19(18-9)13-6-2-5-12-10(13)4-3-7-17-12/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAAZVGBGQBHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multi-Component Synthesis

One-pot synthesis is a prominent method for constructing complex pyrazole-carbonitrile frameworks efficiently. For example, a procedure involves stirring a mixture of 2-cyanoacetohydrazide, substituted aldehydes, and malononitrile derivatives in ethanol-pyridine mixtures at room temperature, leading to intermediate formation followed by cyclization to the target pyrazole-carbonitrile compounds. This method benefits from atom economy and operational simplicity, yielding high purity products without the need for intermediate purification.

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-cyanoacetohydrazide + aldehyde + malononitrile | Ethanol-pyridine (3:1) | Room Temp | 1 h | ~80 | Yellow precipitate intermediate formed |

Cyclization Using Ethoxymethylene Malononitrile and Aryl Hydrazines

An alternative approach involves reacting aryl hydrazines with ethoxymethylene malononitrile under reflux in ethanol or trifluoroethanol under nitrogen atmosphere. This reaction selectively produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity, avoiding formation of regioisomeric or uncyclized byproducts. The reaction times vary from 0.5 to 4 hours depending on the substituents on the aryl hydrazine, with yields ranging from moderate to high (47–84%).

Reaction Summary:

| Aryl Hydrazine Derivative | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Phenylhydrazine and substituted analogs | Ethanol or TFE | Reflux | 0.5–4 h | 47–84 | High regioselectivity, pure products |

Green Synthesis Using Functionalized Magnetic Nanoparticles

A more recent environmentally friendly method employs tannic acid-functionalized silica-coated Fe3O4 nanoparticles as catalysts in mechanochemical three-component reactions of azo-linked aldehydes, malononitrile, and hydrazines at room temperature. This approach offers advantages of mild conditions, short reaction times, high yields, and catalyst recyclability over multiple cycles without significant loss of activity. The method is applicable to the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives with various substituents.

Catalytic Reaction Conditions:

| Method | Advantages | Disadvantages | Typical Yield (%) | Environmental Impact |

|---|---|---|---|---|

| One-pot ethanol-pyridine synthesis | Simple, atom-economical, good yield | Use of pyridine (toxic, odor) | ~80 | Moderate |

| Cyclization with ethoxymethylene malononitrile | High regioselectivity, pure products | Requires reflux, longer reaction times | 47–84 | Moderate to low (ethanol solvent) |

| Green synthesis with magnetic nanoparticles | Mild conditions, catalyst recyclable, fast | Requires nanoparticle preparation | High | Environmentally friendly |

- The one-pot synthesis approach is favored for its operational simplicity and high atom economy, producing intermediates that precipitate out for easy isolation.

- The cyclization with ethoxymethylene malononitrile provides regioselective access to 5-amino-pyrazole-carbonitriles, crucial for obtaining structurally defined compounds.

- The use of Fe3O4@SiO2@Tannic acid nanoparticles as catalysts represents a significant advancement in green chemistry, combining mechanochemistry and nanocatalysis to reduce solvent use and energy consumption.

- Spectroscopic characterizations (1H NMR, 13C NMR, FTIR) confirm the structure and purity of synthesized compounds across methods.

- Yields and reaction times vary with substituents on the hydrazines and aldehydes, indicating the importance of electronic and steric effects in synthesis optimization.

The preparation of 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile and related pyrazole-carbonitrile derivatives can be efficiently achieved through several methods:

- One-pot multi-component reactions in ethanol-pyridine mixtures.

- Regioselective cyclization of aryl hydrazines with ethoxymethylene malononitrile under reflux.

- Green, catalyst-assisted mechanochemical synthesis using functionalized magnetic nanoparticles.

Each method offers unique benefits regarding yield, selectivity, environmental impact, and operational convenience. Current research trends favor environmentally benign protocols with recyclable catalysts and solvent reduction to align with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions such as reflux or microwave irradiation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or amides.

Substitution: Various substituted quinoline-pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anti-Cancer Activity

One of the most notable applications of 5-amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is its potential as an anti-cancer agent. Research has demonstrated that this compound can act as a selective inhibitor of specific kinases associated with cancer progression.

Case Study: EGFR Kinase Inhibition

A study highlighted the compound's effectiveness in inhibiting the T790M mutation of the epidermal growth factor receptor (EGFR), a common mutation in non-small cell lung cancer (NSCLC). The research indicated that this compound exhibited selective and irreversible inhibition, suggesting its potential as a therapeutic agent for treating resistant forms of NSCLC .

Table 1: Summary of Anti-Cancer Studies

| Study Reference | Target Kinase | Inhibition Type | Cancer Type | Findings |

|---|---|---|---|---|

| EGFR (T790M) | Selective | Non-Small Cell Lung Cancer | Effective inhibitor with promising results |

Other Biological Activities

Beyond its anti-cancer properties, the compound has shown promise in other areas:

- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.

- Anti-inflammatory Properties: The quinoline structure may contribute to reduced inflammation in certain models.

Mechanism of Action

The mechanism by which 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile exerts its effects depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, disrupting normal cellular processes. The quinoline moiety can intercalate with DNA, while the pyrazole ring may interact with proteins, affecting their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazole-4-carbonitrile scaffold is common in agrochemicals and pharmaceuticals. Substituents on the pyrazole ring significantly influence physical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole-4-carbonitriles

*Melting point data from a structurally related quinoline derivative .

Physicochemical Properties

- Reactivity: The cyano group facilitates nucleophilic additions, while amino groups participate in condensation or cyclization reactions .

Biological Activity

5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of quinoline and pyrazole moieties, which are known for their diverse biological activities. The IUPAC name for this compound is 5-amino-3-methyl-1-quinolin-5-ylpyrazole-4-carbonitrile. Its molecular formula is with a molecular weight of 253.27 g/mol .

The biological activity of 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes.

- Protein Interaction : The pyrazole ring can interact with proteins, affecting their function and stability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, derivatives of pyrazole compounds showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 5-Amino... | Staphylococcus aureus | 0.22 | 0.25 |

| 5-Amino... | Staphylococcus epidermidis | 0.23 | 0.26 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that derivatives exhibited cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Notably, one derivative showed an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent inhibition of cell proliferation .

Case Study: Inhibition of Tubulin Polymerization

One study highlighted that a derivative of the compound was a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking simulations suggested favorable binding interactions within the colchicine binding site of tubulin, further supporting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been investigated as well. Certain derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting that they may serve as effective agents in managing inflammatory diseases .

Q & A

Q. Basic

- 1H NMR : Key signals include NH protons (δ ~12.10 ppm) and aromatic protons (δ 7.1–7.9 ppm). Coupling constants (e.g., J = 8.3 Hz for H-7/H-8 interactions) confirm regiochemistry .

- 13C NMR : Carbonitrile groups appear at δ ~115–116 ppm, while quinoline carbonyl carbons resonate at δ ~161 ppm .

- 15N NMR : Distinct peaks for pyrazole (δ ~58 ppm) and quinoline nitrogen (δ ~184 ppm) differentiate bonding environments .

- LCMS : Molecular ion peaks (e.g., [M-H]⁻ at m/z 294.10) validate molecular weight .

How to address discrepancies in elemental analysis data?

Advanced

Discrepancies (e.g., C: 61.15% found vs. 61.01% calculated ) may arise from impurities or incomplete purification. Mitigation strategies include:

- Repeating recrystallization with alternative solvents.

- Cross-validating purity via HPLC or TLC .

- Combining elemental analysis with high-resolution mass spectrometry (HRMS) for accurate mass confirmation .

How to differentiate regioisomers in pyrazole-quinoline derivatives?

Q. Advanced

- 2D NMR (COSY, HMBC) : Correlate proton-proton and proton-carbon interactions to map connectivity. For example, HMBC correlations between NH protons and carbonyl carbons confirm the pyrazole-quinoline linkage .

- Substituent effects : Electron-withdrawing groups (e.g., chloro) at the quinoline 6-position shift NMR signals predictably, aiding isomer identification .

What reaction mechanisms explain the compound’s formation?

Advanced

The synthesis proceeds via a base-catalyzed cyclocondensation :

Et₃N deprotonates the hydrazino group, enabling nucleophilic attack on malononitrile.

Cyclization forms the pyrazole ring, followed by tautomerization to stabilize the product.

Quinoline ring participation is confirmed by 15N NMR , which distinguishes NH environments .

How to optimize reaction conditions for higher yields?

Q. Advanced

- Catalyst screening : Replace Et₃N with stronger bases (e.g., DBU) to enhance deprotonation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 60–80°C) prevents side reactions like dimerization .

What crystallographic techniques confirm molecular structure?

Q. Advanced

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-N = 1.33 Å) and angles (e.g., pyrazole ring planarity).

- Hydrogen bonding : NH groups form intramolecular bonds with quinoline carbonyl oxygen, stabilizing the crystal lattice .

How do substituents affect spectral data?

Q. Advanced

- Methyl groups : Shield adjacent protons (e.g., H-8 in 6h: δ 7.18 ppm) due to electron-donating effects.

- Chloro substituents : Deshield aromatic protons (e.g., H-6 in 6k: δ 7.02 ppm) via inductive effects .

How to resolve spectral complexity in NMR?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.